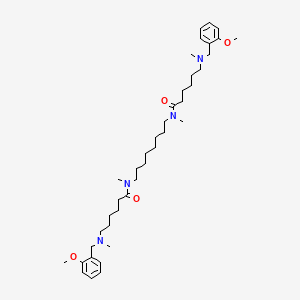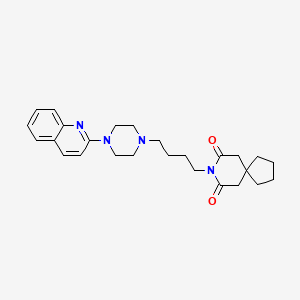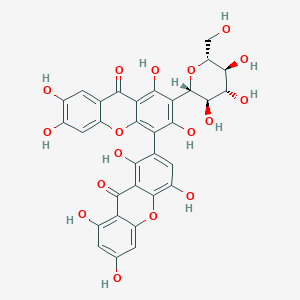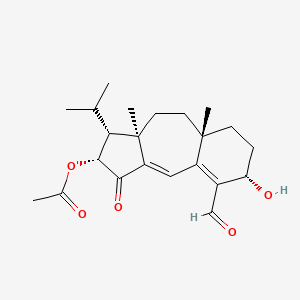
Epilippidulcine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epilippidulcine A is a natural product found in Phyla dulcis with data available.
Scientific Research Applications
Bisabolane-type Sesquiterpenes from Lippia Dulcis
Research on bisabolane-type sesquiterpenes from Lippia dulcis, including epilippidulcine A, has contributed significantly to our understanding of natural compounds with potential therapeutic applications. A study by Ono et al. (2005) identified epilippidulcine A among other new sesquiterpenes isolated from Lippia dulcis, suggesting its role in the plant's chemical profile and potential bioactivity. This study laid the groundwork for further exploration of epilippidulcine A's possible therapeutic applications (Ono et al., 2005).
Quantum Dots for Biological Applications
In a broader context, the study of natural compounds like epilippidulcine A aligns with the evolving trend of using advanced materials like quantum dots for biological applications. Michalet et al. (2005) discuss the evolution of quantum dots from electronic materials to tools in biological applications, highlighting the potential of using innovative materials for studying natural compounds and their interactions at the cellular level (Michalet et al., 2005).
Drug Discovery Perspectives
The discovery and application of new compounds like epilippidulcine A are part of the broader context of drug discovery. Drews (2000) provides a historical perspective on drug discovery, emphasizing the importance of integrating chemistry, pharmacology, and molecular biology. This perspective is essential in understanding the potential pathways for epilippidulcine A's development into therapeutic applications (Drews, 2000).
properties
Product Name |
Epilippidulcine A |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(6R)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15-/m0/s1 |
InChI Key |
KUSAHPFPYBFRTK-XYZMPQSBSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O |
synonyms |
epilippidulcine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)

![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)

![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B1248015.png)




